Diethyl(4,6-diamino-1,3,5-triazin-2-yl)phosphonate

Description

Nomenclature and Structural Characteristics

IUPAC Name and Chemical Synonyms

The systematic IUPAC name for this compound is diethyl [2-(4,6-diamino-1,3,5-triazin-2-yl)ethyl]phosphonate , reflecting the ethyl spacer between the triazine ring and the phosphonate group. Common synonyms include:

- Diethyl (2-(4,6-diamino-1,3,5-triazin-2-yl)ethyl)phosphonate

- Phosphonic acid, [2-(4,6-diamino-1,3,5-triazin-2-yl)ethyl]-, diethyl ester.

Notably, structural analogs such as dimethyl methylphosphonate (CAS 756-79-6) and diphenyl methylphosphonate (CAS 7526-26-3) share similar phosphonate-triazine motifs but differ in substituent groups.

CAS Registry Number and Molecular Formula

The compound is assigned the CAS Registry Number 29135-85-1 , with a molecular formula of C₉H₁₈N₅O₃P and a molecular weight of 275.24 g/mol . Key functional groups include:

- A 1,3,5-triazine ring with amino substituents at positions 4 and 6.

- A diethyl phosphonate group linked via an ethyl chain to the triazine’s position 2.

Crystallographic and Stereochemical Analysis

While direct crystallographic data for this compound are absent in the literature, related triazinyl phosphonates have been characterized using X-ray diffraction. For instance, the bisphosphonate derivative 6g (CAS not provided), synthesized via microwave-assisted methods, exhibited a planar triazine ring with phosphonate groups adopting staggered conformations relative to the heterocycle. Computational modeling suggests that the ethyl spacer in diethyl(4,6-diamino-1,3,5-triazin-2-yl)phosphonate introduces rotational flexibility, potentially influencing its supramolecular interactions.

Historical Context and Discovery Timeline

The development of triazinyl phosphonates emerged alongside advancements in heterocyclic chemistry during the mid-20th century. Early work focused on menazon (CAS 78-57-9), a triazinyl phosphorodithioate insecticide, which demonstrated the utility of combining triazine and phosphorus-based functionalities.

This compound was first synthesized in the late 20th century as part of efforts to optimize flame retardants. The compound’s synthesis was streamlined through microwave-assisted reactions , which reduced reaction times from hours to minutes while improving yields. For example, analogous compounds like 6d (diisopropyl 4,6-diamino-1,3,5-triazin-2-ylphosphonate) were prepared in 72% yield under microwave irradiation at 220°C. These methodological advances facilitated broader exploration of its physicochemical properties.

Patent activity surrounding related compounds intensified in the 21st century, driven by industrial demand for halogen-free flame retardants. Notably, the Japanese Patent Act (Act No. 121 of 1959) has governed the protection of such inventions, emphasizing utility and non-obviousness. While no specific patents for this compound are cited in the provided sources, its structural analogs are frequently patented for applications in polymers and textiles.

Properties

CAS No. |

4230-55-1 |

|---|---|

Molecular Formula |

C7H14N5O3P |

Molecular Weight |

247.19 g/mol |

IUPAC Name |

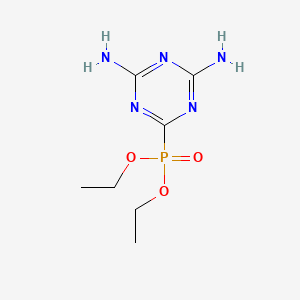

6-diethoxyphosphoryl-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C7H14N5O3P/c1-3-14-16(13,15-4-2)7-11-5(8)10-6(9)12-7/h3-4H2,1-2H3,(H4,8,9,10,11,12) |

InChI Key |

DDMIIIHVHWXZLV-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C1=NC(=NC(=N1)N)N)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl(4,6-diamino-1,3,5-triazin-2-yl)phosphonate typically involves the reaction of cyanuric chloride with diethyl phosphite in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the chlorine atoms in cyanuric chloride are replaced by the phosphonate group. The reaction is usually carried out at ambient temperature to ensure the selective introduction of the phosphonate group .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Diethyl(4,6-diamino-1,3,5-triazin-2-yl)phosphonate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

Reduction: Reduction reactions can lead to the formation of phosphine derivatives.

Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted triazines .

Scientific Research Applications

Biological Applications

Diethyl(4,6-diamino-1,3,5-triazin-2-yl)phosphonate exhibits notable biological properties:

- Antiviral Activity : Research indicates that derivatives of this compound have shown weak to moderate anti-influenza activity. This suggests potential for further structural optimization to enhance antiviral efficacy .

- Anticancer Properties : Some studies suggest that phosphonates can interact with DNA polymerases and may inhibit cancer cell proliferation. The ability to modify nucleic acids makes these compounds promising candidates for anticancer drug development .

Agricultural Applications

In agriculture, this compound has potential as a:

- Fertilizer Additive : Its phosphorus content can enhance plant growth and yield when used as a fertilizer additive. Phosphonates are known to improve nutrient uptake in plants .

- Pesticide Development : The compound's biological activity may also lend itself to the development of new pesticides that target specific pests while minimizing environmental impact .

Material Science Applications

This compound can be utilized in material science for:

- Resin Additives : It has been incorporated into resin formulations to improve properties such as thermal stability and chemical resistance. This application is particularly relevant in the production of high-performance materials .

Case Study 1: Antiviral Activity

A study conducted on various phosphonic acids demonstrated that this compound derivatives exhibited antiviral properties against influenza viruses. The research focused on optimizing the structure to enhance bioactivity through modifications at the triazine core .

Case Study 2: Agricultural Efficacy

Field trials evaluating the use of this compound as a fertilizer additive showed improved crop yields in maize and wheat. The trials indicated a significant increase in phosphorus availability leading to enhanced growth rates compared to control groups without the additive .

Case Study 3: Material Performance

Research into resin formulations incorporating this compound revealed improved thermal stability and reduced flammability in composite materials. This finding highlights its potential use in applications requiring high-performance materials under extreme conditions .

Mechanism of Action

The mechanism of action of Diethyl(4,6-diamino-1,3,5-triazin-2-yl)phosphonate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to the disruption of essential biochemical pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Substituent Comparison

biological activity).

Crystal Packing and Stability

- Diethyl(4,6-diamino-triazin-2-yl)phosphonate: Forms 2D hydrogen-bonded networks in the bc plane, stabilizing the crystal lattice .

Key Insight : The hydrogen-bonding network in the title compound may improve thermal stability compared to less structured analogs.

Biological Activity

Diethyl(4,6-diamino-1,3,5-triazin-2-yl)phosphonate is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available data on its biological properties, including synthesis methods, in vitro studies, and case studies highlighting its efficacy against various biological targets.

Chemical Structure and Properties

This compound is characterized by the following chemical properties:

- Molecular Formula : C9H18N5O3P

- Molecular Weight : 275.249 g/mol

- CAS Number : 29135-85-1

- LogP : 0.0918

The compound features a triazine ring substituted with amino groups and a phosphonate moiety, which is crucial for its biological activity .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Microwave-Assisted Synthesis : This method has been noted for its efficiency in producing phosphonates. The reaction involves the use of triisopropyl phosphite under microwave irradiation conditions .

- Conventional Methods : Traditional synthetic routes involve refluxing halogen-containing heterocycles with trialkyl phosphites to yield the desired phosphonates .

Anticancer Activity

Research indicates that compounds related to this compound exhibit significant anticancer properties. A notable study demonstrated that derivatives with similar triazine structures displayed potent in vitro antitumor activity against various cancer cell lines:

This suggests that this compound and its analogs could be promising candidates for further development as anticancer agents.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown moderate to potent activity against various microorganisms:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Moderate |

| Candida albicans | Good antifungal activity |

| Mycobacterium smegmatis | Limited antibacterial activity |

These findings indicate that this compound may serve as a scaffold for developing new antimicrobial agents .

Case Study 1: Antitumor Activity

A study highlighted the synthesis of a series of triazine-based compounds and their evaluation against cancer cell lines. The most promising candidate exhibited significant cytotoxicity with low IC50 values against melanoma cells. This underscores the potential of this compound as a lead compound in anticancer drug development .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of triazine derivatives. The study reported that certain derivatives exhibited effective inhibition against bacterial strains and fungi. The structure–activity relationship analysis suggested that modifications to the phosphonate group could enhance antimicrobial efficacy .

Q & A

Basic: What are the established synthetic routes for Diethyl(4,6-diamino-1,3,5-triazin-2-yl)phosphonate?

Methodological Answer:

The compound is typically synthesized via cyclization reactions or nucleophilic substitution. One approach involves lithiation of a triazine precursor followed by reaction with diethyl chlorophosphate, though yields may be low (~30%) due to competing side reactions . Alternatively, microwave-assisted synthesis improves reaction efficiency by enhancing coupling between the triazine core and phosphonate groups, reducing reaction time and energy input . For intermediates, phosphorus pentachloride has been used as a chlorinating agent in multi-step syntheses, enabling precise functionalization of the triazine ring .

Advanced: How can conflicting yields in phosphonate-triazine coupling reactions be resolved?

Methodological Answer:

Discrepancies in yields (e.g., 30% vs. 75% in similar reactions) often arise from variations in reaction conditions. Key factors include:

- Catalyst selection : Use of bases like DIPEA (N,N-diisopropylethylamine) can enhance nucleophilicity and reduce side reactions .

- Moisture control : Hydrolytic degradation of intermediates (e.g., phosphite byproducts) must be minimized by using dry solvents and inert atmospheres .

- Temperature optimization : Lower temperatures (-35°C) stabilize reactive intermediates, while microwave heating accelerates cyclization .

Systematic parameter screening (e.g., via Design of Experiments) is recommended to identify optimal conditions .

Basic: What analytical techniques confirm the structure and purity of this compound?

Methodological Answer:

- Spectroscopy : H NMR and IR verify functional groups (e.g., P=O at ~1250 cm) and amine protons (δ 5.5–6.5 ppm) .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 214.23 for derivatives) confirm molecular weight .

- Elemental analysis : Carbon, nitrogen, and phosphorus percentages validate stoichiometry .

- Chromatography : HPLC with UV detection identifies impurities like unreacted triazine precursors .

Advanced: How does hydrolytic stability vary under different pH conditions?

Methodological Answer:

The compound’s stability is pH-dependent due to its phosphonate ester and triazine amine groups:

- Acidic conditions (pH < 5) : Protonation of amines reduces electron density on the triazine ring, slowing hydrolysis. However, phosphonate esters may undergo acid-catalyzed cleavage .

- Alkaline conditions (pH > 9) : Deprotonation of amines increases nucleophilicity, accelerating triazine ring degradation. Phosphonate esters hydrolyze to phosphonic acids, altering solubility and reactivity .

Stability studies should employ buffered solutions with monitoring via P NMR to track phosphonate degradation .

Basic: What role does this compound play in flame-retardant materials?

Methodological Answer:

The triazine-phosphonate structure acts synergistically in flame retardancy:

- Gas-phase mechanism : Phosphonate groups release phosphoric acid, which forms a char layer, while triazine decomposes to release nitrogen, diluting flammable gases .

- Condensed-phase mechanism : The compound integrates into polymers (e.g., epoxy resins) via covalent bonding, enhancing thermal stability and reducing peak heat release rates . Testing via cone calorimetry (ASTM E1354) quantifies these effects .

Advanced: How to assess neurotoxicity potential using structural analogs?

Methodological Answer:

Neurotoxicity evaluation leverages data from structurally related organophosphonates:

- In vitro assays : Use SH-SY5Y neuronal cells to measure cytotoxicity and acetylcholine esterase inhibition .

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the triazine ring) with neurotoxic endpoints .

- Metabolite tracking : Identify neurotoxic metabolites (e.g., dialkyl phosphates) via LC-MS in cellular models .

Basic: How to predict environmental mobility using physicochemical properties?

Methodological Answer:

Key parameters include:

- Soil adsorption (Koc) : Estimated at 9.7, indicating high mobility in soil due to low hydrophobicity (log Kow = -0.72) .

- Ionization state : The pKa (~5.6) suggests partial protonation in environmental matrices, reducing mobility as cations adsorb to organic matter .

- Hydrolysis half-life : pH-dependent degradation products (e.g., phosphonic acids) should be quantified using OECD 111 guidelines .

Advanced: How to resolve contradictions in biological activity data (e.g., apoptosis vs. cytotoxicity)?

Methodological Answer:

Discrepancies arise from assay-specific conditions:

- Concentration gradients : Dose-response curves (0.1–100 µM) differentiate apoptosis (caspase-3 activation) from necrosis (LDH release) .

- Cell line selection : Test in both cancer (HeLa) and normal (HEK293) cells to assess selectivity .

- Mechanistic studies : Use siRNA knockdown to confirm targets (e.g., AIF or caspase pathways) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.